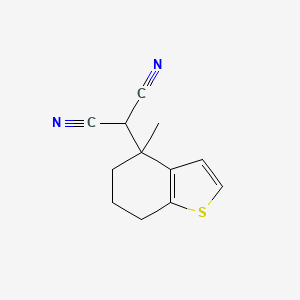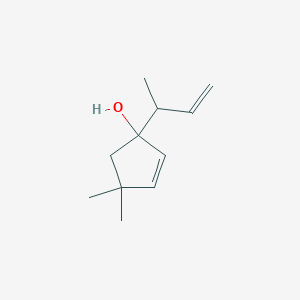
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a butenyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentene derivative with a butenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentene, allowing it to react with the butenyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be carried out under controlled temperature and pressure to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the double bonds to single bonds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, often facilitated by Lewis acids such as aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂) with aluminum chloride (AlCl₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on enzymes, altering their activity and leading to various biochemical effects. In biological systems, it may modulate signaling pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(But-3-en-2-yl)-4,5-dimethylcyclopent-2-en-1-ol
- 1-(But-3-en-2-yl)-4,4-dimethylcyclohex-2-en-1-ol
- 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one
Uniqueness
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is unique due to its specific structural features, including the presence of a cyclopentene ring with a butenyl group and two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
108886-65-3 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-but-3-en-2-yl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-5-9(2)11(12)7-6-10(3,4)8-11/h5-7,9,12H,1,8H2,2-4H3 |
InChI-Schlüssel |
IPTFZRKNRNFTTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C1(CC(C=C1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
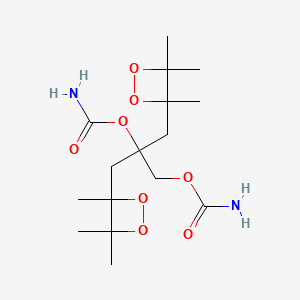
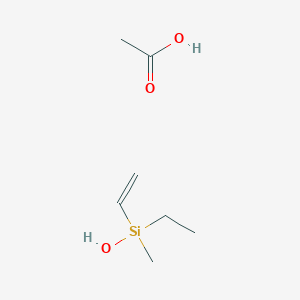
-lambda~5~-arsane](/img/structure/B14319257.png)
![1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14319268.png)

![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)

![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)
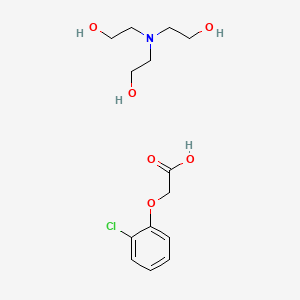
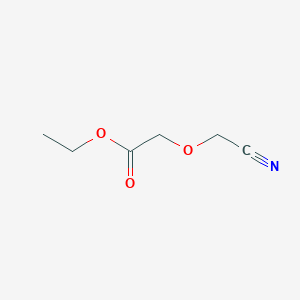
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
